BenchChemオンラインストアへようこそ!

Didesmethyl cariprazine

Pharmacokinetics Population PK Bioanalysis

DDCAR is the predominant circulating active moiety (~64% of total cariprazine exposure at steady state) with an elimination half-life of 1–3 weeks. This unique pharmacokinetic profile mandates authentic DDCAR reference material—not cariprazine or DCAR—for accurate LC-MS/MS quantification, therapeutic drug monitoring, and regulatory-compliant bioanalysis. Procure certified DDCAR reference standards with documented purity and pharmacopeial traceability for ANDA development, impurity profiling, and cGMP quality control. Essential for pharmacokinetic studies requiring metabolite-specific quantification.

Molecular Formula C19H28Cl2N4O
Molecular Weight 399.4 g/mol
CAS No. 839712-25-3
Cat. No. B1670505
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDidesmethyl cariprazine
CAS839712-25-3
SynonymsDidesmethyl cariprazine;  DDCAR; 
Molecular FormulaC19H28Cl2N4O
Molecular Weight399.4 g/mol
Structural Identifiers
SMILESC1CC(CCC1CCN2CCN(CC2)C3=C(C(=CC=C3)Cl)Cl)NC(=O)N
InChIInChI=1S/C19H28Cl2N4O/c20-16-2-1-3-17(18(16)21)25-12-10-24(11-13-25)9-8-14-4-6-15(7-5-14)23-19(22)26/h1-3,14-15H,4-13H2,(H3,22,23,26)
InChIKeyUMTWXZNVNBBFLC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Didesmethyl Cariprazine (CAS 839712-25-3): A Key Active Metabolite and Reference Standard for Cariprazine Research and Development


Didesmethyl cariprazine (DDCAR; CAS 839712-25-3) is the major pharmacologically active metabolite of the atypical antipsychotic agent cariprazine [1]. Formed via sequential demethylation of cariprazine primarily by cytochrome P450 3A4 (CYP3A4) and to a lesser extent by CYP2D6, DDCAR acts as a dopamine D3-preferring D3/D2 receptor partial agonist and a serotonin 5-HT1A receptor partial agonist [2]. As the predominant circulating active moiety following cariprazine administration, this compound serves as an essential analytical reference standard for bioanalytical method development, quality control, and pharmacokinetic studies in both clinical and industrial settings [3].

Why Cariprazine, Desmethyl Cariprazine, and Didesmethyl Cariprazine Are Not Interchangeable for Bioanalytical or Pharmacological Applications


Cariprazine, desmethyl cariprazine (DCAR), and didesmethyl cariprazine (DDCAR) constitute the three pharmacologically active entities following cariprazine administration, each exhibiting distinct pharmacokinetic and pharmacodynamic profiles that preclude generic substitution in analytical and research contexts [1]. While all three compounds share similar in vitro receptor binding profiles, DDCAR is uniquely characterized by an elimination half-life of 1-3 weeks compared to 2-3 days for cariprazine and DCAR, and it represents approximately 64% of total cariprazine exposure at steady state [2]. Furthermore, DDCAR exhibits significantly higher D3 versus D2 receptor selectivity than the parent compound [3]. These quantitative differences mandate the use of authentic DDCAR reference material rather than cariprazine or DCAR for accurate LC-MS/MS quantification, metabolite-specific pharmacological studies, and regulatory-compliant bioanalysis.

Quantitative Differentiation of Didesmethyl Cariprazine: A Comparative Evidence Guide for Procurement and Research Selection


Pharmacokinetic Dominance: Didesmethyl Cariprazine as the Predominant Circulating Moiety at Steady State

Didesmethyl cariprazine (DDCAR) constitutes the predominant pharmacologically active moiety in human plasma at steady state, representing approximately 64% of total cariprazine exposure, substantially exceeding the contributions of the parent compound and desmethyl cariprazine [1]. In contrast, cariprazine and desmethyl cariprazine represent the remaining ~36% of total exposure combined. This quantitative dominance dictates that any bioanalytical method intended to quantify total active drug exposure must accurately measure DDCAR; reliance solely on parent compound measurement would underestimate total active moiety exposure by a factor of approximately 2.8-fold [2].

Pharmacokinetics Population PK Bioanalysis

Half-Life Comparison: Extended Terminal Half-Life of Didesmethyl Cariprazine Versus Parent Compound

Didesmethyl cariprazine exhibits a markedly prolonged terminal elimination half-life compared to cariprazine and desmethyl cariprazine. Clinical pharmacokinetic data demonstrate that DDCAR has a half-life of 1-3 weeks (approximately 14-21 days), whereas the half-life of cariprazine and DCAR is only 2-3 days [1]. Consequently, the median time to achieve 90% of steady-state concentration is 21 days for DDCAR versus only 5 days for both cariprazine and DCAR [2]. This extended half-life results in DDCAR accumulation and sustained exposure that drives the long duration of pharmacological activity observed clinically [3].

Pharmacokinetics Half-Life Steady-State

Receptor Binding Affinity: Quantified D3/D2 Selectivity Advantage of Didesmethyl Cariprazine

Didesmethyl cariprazine demonstrates higher selectivity for dopamine D3 receptors versus D2 receptors compared to the parent compound cariprazine [1]. While both compounds exhibit high affinity for human D3 and D2L receptors, DDCAR shows a Ki of 0.056 nM at human D3 receptors and 1.41 nM at human D2L receptors, yielding a D2L/D3 Ki ratio of approximately 25 . In comparison, cariprazine exhibits a Ki of 0.085 nM at D3 and 0.49 nM at D2L, yielding a D2L/D3 Ki ratio of approximately 5.8 . This quantitative difference indicates that DDCAR possesses approximately 4.3-fold higher D3 versus D2 selectivity than the parent compound. Both DDCAR and cariprazine act as partial agonists at D2 and D3 receptors in cAMP signaling assays [2].

Receptor Binding D3 Receptor Selectivity

In Vivo D3 Versus D2 Receptor Occupancy: Differential Potency Profile in Rat Brain

In vivo receptor occupancy studies in rat brain demonstrate that didesmethyl cariprazine and cariprazine show similar potency for occupying D3 receptors, but DDCAR is significantly less potent for D2 receptor occupancy [1]. Specifically, cariprazine was more potent than DDCAR for D2 receptor occupancy as determined by displacement of [3H](+)-PHNO, a D3-preferring D2/D3 receptor agonist radioligand [2]. Consistent with this D2 receptor occupancy profile, DDCAR was 3- to 10-fold less potent than cariprazine in rodent models of antipsychotic-like activity, including conditioned avoidance response and amphetamine-induced hypermotility assays [3]. Both compounds dose-dependently suppressed spontaneous activity of midbrain dopaminergic neurons, with cariprazine showing greater potency but shorter duration of action than DDCAR [4].

Receptor Occupancy In Vivo Pharmacology Antipsychotic

5-HT1A Receptor Functional Activity: Full Agonism of Didesmethyl Cariprazine Versus Partial Agonism of DCAR

At serotonin 5-HT1A receptors, didesmethyl cariprazine exhibits distinct functional activity compared to the intermediate metabolite desmethyl cariprazine (DCAR). In cAMP signaling assays, both cariprazine and DDCAR act as full agonists at 5-HT1A receptors, whereas DCAR acts only as a partial agonist [1]. The Ki value of DDCAR at human 5-HT1A receptors is 1.7 nM . All three compounds—cariprazine, DCAR, and DDCAR—act as pure antagonists at human 5-HT2B receptors, demonstrating conserved pharmacology at this target [2]. This differential 5-HT1A functional activity among the cariprazine-related compounds represents a pharmacologically meaningful distinction that cannot be captured by receptor binding affinity measurements alone.

Serotonin 5-HT1A Functional Assay

Analytical Reference Standard Utility: Regulatory-Compliant Method Development for Cariprazine ANDA and QC

N-Didesmethyl cariprazine (CAS 839712-25-3) is supplied as a fully characterized reference standard compliant with regulatory guidelines for analytical method development, method validation (AMV), and quality control (QC) applications [1]. It is specifically indicated for use in Abbreviated New Drug Application (ANDA) development and during commercial production of cariprazine, with traceability against pharmacopeial standards (USP or EP) available based on feasibility [2]. This compound is suitable for use as an analytical standard in HPLC and LC-MS/MS assays for the quantification of didesmethyl cariprazine in biological matrices . Unlike research-grade compounds intended for in vitro pharmacology, this reference standard is characterized for identity, purity, and stability per regulatory expectations.

Reference Standard Method Validation Quality Control

Validated Research and Industrial Application Scenarios for Didesmethyl Cariprazine Based on Comparative Evidence


Bioanalytical Method Development and Validation for Cariprazine Therapeutic Drug Monitoring

Given that didesmethyl cariprazine represents approximately 64% of total active moiety exposure at steady state [1], any LC-MS/MS method intended to quantify total cariprazine drug exposure must include authentic DDCAR as a calibrator and quality control standard. The extended half-life of DDCAR (14-21 days) compared to cariprazine (2-3 days) further necessitates DDCAR-specific quantification for accurate assessment of drug washout periods in clinical studies [2]. Laboratories developing assays for therapeutic drug monitoring, pharmacokinetic studies, or bioequivalence trials should procure certified DDCAR reference material with documented purity and traceability to ensure method accuracy and regulatory compliance.

Metabolite-Specific Pharmacological Investigation of D3 Receptor-Mediated Effects

Didesmethyl cariprazine exhibits approximately 4.3-fold higher selectivity for D3 versus D2 receptors compared to the parent compound cariprazine [1]. Additionally, DDCAR acts as a full agonist at 5-HT1A receptors, whereas the intermediate metabolite DCAR is only a partial agonist [2]. These quantitative and qualitative pharmacological distinctions support the use of DDCAR as a standalone research tool for dissecting the relative contributions of D3 receptor occupancy and 5-HT1A agonism to the therapeutic and side effect profiles of cariprazine. Investigators should not substitute cariprazine or DCAR when the research objective specifically involves characterization of DDCAR-mediated pharmacology.

In Vivo Rodent Studies Requiring Differentiated Antipsychotic-Like Activity Profiles

In rodent behavioral models, didesmethyl cariprazine demonstrates 3- to 10-fold lower potency for antipsychotic-like activity compared to cariprazine, consistent with its reduced in vivo D2 receptor occupancy [1]. However, DDCAR exhibits similar in vivo D3 receptor occupancy to cariprazine in rat brain and shows longer duration of action in suppressing dopaminergic neuron activity [2]. This differentiated in vivo profile makes DDCAR a valuable compound for mechanistic studies investigating the temporal dynamics of D2 versus D3 receptor engagement and their respective contributions to antipsychotic efficacy and motor side effects. Procurement of DDCAR for preclinical efficacy studies is essential when the experimental design requires metabolite-specific dosing or when modeling the sustained exposure profile observed clinically.

Quality Control and Release Testing of Cariprazine Drug Products

As a major active metabolite and potential process-related impurity, N-didesmethyl cariprazine (CAS 839712-25-3) serves as a critical reference standard for quality control testing in the commercial production of cariprazine active pharmaceutical ingredient (API) and finished drug products [1]. The compound is supplied with full characterization data and is indicated for analytical method validation (AMV) and Abbreviated New Drug Application (ANDA) development [2]. QC laboratories in pharmaceutical manufacturing settings must procure authenticated DDCAR reference standards with documented traceability to USP or EP standards to ensure compliance with current Good Manufacturing Practice (cGMP) requirements for impurity profiling and stability testing.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for Didesmethyl cariprazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.